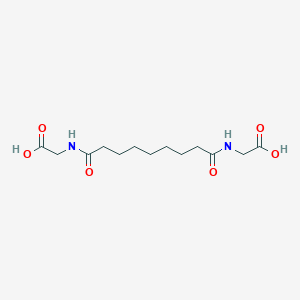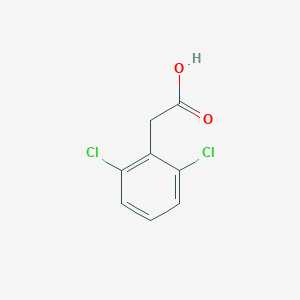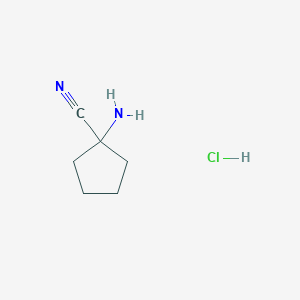
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate, also known as MAPC, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of pyrazole derivatives and has been studied for its biological activities.
Wirkmechanismus
The mechanism of action of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to interact with immune cells such as T-cells and macrophages, leading to the suppression of inflammatory responses. Additionally, Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been found to promote the proliferation and differentiation of stem cells, which could contribute to its regenerative properties.
Biochemical and Physiological Effects:
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as promote the secretion of anti-inflammatory cytokines such as IL-10. In vivo studies have shown that Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can reduce the severity of inflammatory diseases such as colitis and encephalomyelitis, and promote tissue repair in models of myocardial infarction and spinal cord injury.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been shown to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to the use of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate in laboratory experiments. It can be expensive to produce on a large scale, and its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate. One area of interest is the development of new therapies for inflammatory and autoimmune diseases. Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has shown promise in preclinical models of these diseases, and further research could lead to the development of new treatments for patients. Additionally, there is interest in exploring the regenerative properties of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate further, particularly in the context of tissue repair and wound healing. Finally, there is potential for the use of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate in combination with other drugs or therapies, which could enhance its effectiveness and broaden its applications.
Synthesemethoden
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. One of the common methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the addition of methylamine and sodium cyanoborohydride. This results in the formation of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been found to exhibit anti-inflammatory and immunomodulatory properties, which could be useful in the treatment of various diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to promote tissue repair and regeneration, making it a potential candidate for the development of new therapies for tissue damage and injury.
Eigenschaften
CAS-Nummer |
150017-57-5 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl 2-amino-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-5(6(10)11-2)9(7)8-4/h3H,7H2,1-2H3 |
InChI-Schlüssel |
RZMADFDJJQXCFK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C(=O)OC)N |
Kanonische SMILES |
CC1=NN(C(=C1)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)





